N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide
Description
Properties
CAS No. |
918900-84-2 |
|---|---|
Molecular Formula |
C19H25NO6S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N,N-bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C19H25NO6S/c1-23-16-8-6-14(18(10-16)25-3)12-20(27(5,21)22)13-15-7-9-17(24-2)11-19(15)26-4/h6-11H,12-13H2,1-5H3 |
InChI Key |
ZIXHLFKEDVEESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide typically involves the reaction of 2,4-dimethoxybenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl rings can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The methoxy groups on the phenyl rings can also participate in various interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide Derivatives
These derivatives () feature a 2,5-dimethoxybenzyl ether linkage instead of direct N-alkylation. The amino group at the para position may facilitate hydrogen bonding, a property leveraged in antimicrobial agent design .
(b) 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acids
These triazole derivatives () incorporate a 2,4-dimethoxyphenyl group on a triazole ring. The thioacetic acid moiety introduces acidity, contrasting with the neutral sulfonamide group. Computational toxicity predictions (GUSAR-online) suggest moderate acute toxicity for these compounds, a consideration for drug development .
Sulfonamide Derivatives with Aliphatic Substituents
(a) N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
This compound () substitutes the nitrogen with hydroxyethyl groups, enabling intramolecular hydrogen bonding (O–H···O) and forming a 3D crystal network. The hydroxyl groups enhance hydrophilicity, improving aqueous solubility compared to the lipophilic dimethoxybenzyl groups in the target compound. Such derivatives are explored for antibacterial and diuretic applications .
(b) N,N'-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)
Its lower molecular weight (368.47 g/mol) and simplified structure may favor metabolic stability compared to the target compound’s bulky substituents .
Electronic and Steric Modifications
(a) N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide
Electron-withdrawing groups (nitro, trifluoromethyl) on the aromatic ring () contrast sharply with the electron-donating methoxy groups in the target compound. This difference likely alters reactivity and binding affinity; nitro groups may enhance interactions with basic amino acid residues in enzymes .
(b) 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
The methyl group on the oxazole may sterically hinder interactions compared to the target compound’s flexible benzyl groups .
Physicochemical and Analytical Comparisons
Biological Activity
N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which comprises two 2,4-dimethoxyphenyl groups attached to a central methanesulfonamide moiety. This structural configuration is believed to contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. The exact pathways involved may include the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Cytotoxicity | Low cytotoxicity in normal cell lines |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to have an EC50 value in the nanomolar range, indicating potent anticancer activity. It was particularly effective against breast cancer cells, highlighting its potential as a therapeutic agent in oncology.
Safety and Toxicity
While the compound shows promising biological activity, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. Further investigations are required to fully understand its safety in vivo.
Q & A
Q. What are the critical structural features of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide, and how do they influence its chemical reactivity?
The compound features a central methanesulfonamide group flanked by two (2,4-dimethoxyphenyl)methyl substituents. The sulfonamide moiety (-SO₂NH-) provides hydrogen-bonding capabilities, while the dimethoxy groups on the aromatic rings enhance electron density, influencing π-π stacking and steric interactions. Steric hindrance from the bulky substituents may slow nucleophilic attacks at the sulfonamide sulfur, whereas the methoxy groups could direct electrophilic substitution on the aromatic rings. Structural analogs, such as N-tosyl diethanolamine, demonstrate similar steric and electronic effects in crystallization studies .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A multi-step approach is typical:
- Step 1 : React 2,4-dimethoxybenzyl chloride with methanesulfonamide in a nucleophilic substitution, using a base like K₂CO₃ in DMF to form the bis-alkylated product.
- Step 2 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
- Validation : Confirm purity using HPLC (retention time ~1.64 minutes under SQD-FA05 conditions) and LCMS (expected [M+H]+ ≈ 554, depending on substituents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Q. What methodological optimizations improve synthetic yield under varying reaction conditions?
Key factors include:
- Catalyst Screening : Use Pd/C or Ni catalysts for reductive amination steps to enhance efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like pyridine neutralize HCl byproducts .
- Temperature Control : Maintain reflux conditions (e.g., 80°C in CH₂Cl₂) to accelerate bis-alkylation without decomposing heat-sensitive groups .
Q. How do the electronic properties of the dimethoxyphenyl groups affect kinase inhibition efficacy?
Computational docking studies (e.g., using AutoDock Vina) reveal that the electron-rich dimethoxyaryl groups engage in hydrophobic interactions with ATP-binding pockets of kinases like AKT or PI3K. The sulfonamide acts as a hydrogen-bond acceptor, mimicking ATP’s phosphate group. Structure-activity relationship (SAR) data from analogs (e.g., BindingDB ID 50919348) show that methoxy positioning modulates binding affinity by altering steric bulk and dipole interactions .
Q. What advanced techniques validate long-term stability and purity of this compound?
- HPLC-DAD/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months).
- Solid-State NMR : Detect polymorphic transitions or hydrate formation during storage.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C expected) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental bioassay results?
- Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER) to better model sulfonamide tautomerism.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants directly, resolving false positives from docking .
- Meta-Analysis : Compare with structurally related compounds (e.g., N-[5-(2-amino-4-methylpyrido[2,3-d]pyrimidin-6-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide, BindingDB ID 50291199) to identify conserved interaction motifs .
Tables for Key Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
